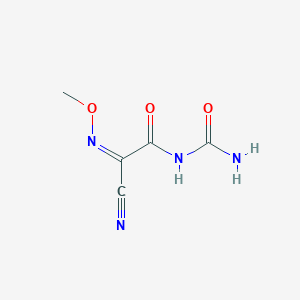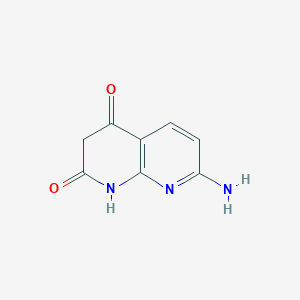
(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanide group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of methoxyamine with an appropriate acyl chloride to form an intermediate, which is then reacted with cyanogen bromide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanide group into primary amines using reducing agents like lithium aluminum hydride.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or hydroxides.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. This inhibition can be competitive or non-competitive, depending on the specific enzyme and reaction conditions. The compound may also interact with cellular pathways, affecting processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide can be compared with other cyanide-containing compounds such as:
Hydrogen cyanide: A simple and highly toxic compound used in various industrial processes.
Potassium cyanide: Widely used in gold mining and electroplating.
Sodium cyanide: Similar to potassium cyanide, used in metal extraction and chemical synthesis.
What sets this compound apart is its more complex structure, which allows for a broader range of chemical reactions and applications. Its unique reactivity and potential for use in advanced materials and pharmaceuticals highlight its significance in scientific research.
Properties
Molecular Formula |
C5H6N4O3 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
(1Z)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3- |
InChI Key |
TXHNTGRBGAZDQK-OQFOIZHKSA-N |
Isomeric SMILES |
CO/N=C(/C#N)\C(=O)NC(=O)N |
Canonical SMILES |
CON=C(C#N)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)




![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)


![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)
![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)


![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)

